4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid
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Overview
Description
4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with an appropriate alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or hydrogen bromide (HBr).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated alkenes.
Scientific Research Applications
4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpent-2-enoic acid
- 2-Methyl-3-butenoic acid
- 3-Methyl-2-butenoic acid
Uniqueness
4-Methyl-2-(prop-2-en-1-yl)pent-4-enoic acid is unique due to its specific structural features, which include both an alkene and a carboxylic acid group
Properties
CAS No. |
93681-82-4 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-methyl-2-prop-2-enylpent-4-enoic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-8(9(10)11)6-7(2)3/h4,8H,1-2,5-6H2,3H3,(H,10,11) |
InChI Key |
LLWNYXLAJUISMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CC=C)C(=O)O |
Origin of Product |
United States |
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